Cas no 1951444-80-6 (4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide)

4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide structure
1951444-80-6 structure
商品名:4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide
CAS番号:1951444-80-6
MF:C17H13N3O2S2
メガワット:355.434020757675
MDL:MFCD26961060
CID:4632899
PubChem ID:91654955

4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide 化学的及び物理的性質

名前と識別子

    • 4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide
    • 4-BENZYL-3-CYANO-N-(1,3-THIAZOL-2-YL)BENZENESULFONAMIDE
    • BDD44480
    • CS-W000586
    • DTXSID601189447
    • 1951444-80-6
    • Benzenesulfonamide, 3-cyano-4-(phenylmethyl)-N-2-thiazolyl-
    • MDL: MFCD26961060
    • インチ: 1S/C17H13N3O2S2/c18-12-15-11-16(24(21,22)20-17-19-8-9-23-17)7-6-14(15)10-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,20)
    • InChIKey: IPSPSTQMMQADNA-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=C(C#N)C=1)CC1C=CC=CC=1)(NC1=NC=CS1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 355.04491901g/mol
  • どういたいしつりょう: 355.04491901g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 560
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 120

4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019090027-1g
4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide
1951444-80-6 97%
1g
$2007.36 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1050391-1g
4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide
1951444-80-6 98%
1g
¥12902.00 2023-11-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1050391-100mg
4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide
1951444-80-6 98%
100mg
¥3772.00 2023-11-21
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-09683-5g
4-BENZYL-3-CYANO-N-(THIAZOL-2-YL)BENZENESULFONAMIDE
1951444-80-6 95%
5g
$3380 2023-09-07
eNovation Chemicals LLC
Y0977489-1g
4-benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide
1951444-80-6 95%
1g
$1450 2024-08-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1050391-250mg
4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide
1951444-80-6 98%
250mg
¥7526.00 2023-11-21
eNovation Chemicals LLC
Y0977489-1g
4-benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide
1951444-80-6 95%
1g
$1450 2025-02-21
eNovation Chemicals LLC
Y0977489-1g
4-benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide
1951444-80-6 95%
1g
$1450 2025-02-28
Alichem
A019090027-250mg
4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide
1951444-80-6 97%
250mg
$842.09 2023-09-02
Chemenu
CM379583-1g
4-benzyl-3-cyano-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
1951444-80-6 95%+
1g
$717 2022-12-31

4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide 関連文献

4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamideに関する追加情報

Research Brief on 4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide (CAS: 1951444-80-6): Recent Advances and Applications

4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide (CAS: 1951444-80-6) is a sulfonamide derivative that has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique benzyl-cyano-thiazole scaffold, has been investigated for its inhibitory activity against various biological targets, including kinases and enzymes involved in inflammatory and oncogenic pathways. Recent studies have highlighted its promising pharmacological properties, making it a subject of interest for drug discovery and development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the structural-activity relationship (SAR) of 4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide and its analogs. The study demonstrated that the compound exhibits potent inhibitory effects against carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in hypoxic tumor environments. This finding suggests its potential as a targeted therapy for cancer, especially in combination with existing chemotherapeutic agents.

Another significant advancement was reported in a 2024 preprint article on bioRxiv, where the compound was evaluated for its anti-inflammatory properties. The researchers found that 4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide effectively suppresses the NF-κB signaling pathway, a key regulator of inflammatory responses. In vitro and in vivo experiments showed reduced production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as a novel anti-inflammatory agent for conditions like rheumatoid arthritis and inflammatory bowel disease.

The synthesis and optimization of 4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide have also been a focus of recent research. A 2023 paper in Organic & Biomolecular Chemistry detailed a scalable and efficient synthetic route for this compound, highlighting improvements in yield and purity. The authors emphasized the importance of the cyano and sulfonamide functional groups in enhancing the compound's bioavailability and target binding affinity, which are critical for its therapeutic efficacy.

Despite these promising findings, challenges remain in the clinical translation of 4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide. Pharmacokinetic studies indicate that the compound has moderate solubility and metabolic stability, necessitating further structural modifications to optimize its drug-like properties. Ongoing research is exploring prodrug strategies and formulation technologies to address these limitations and improve its therapeutic potential.

In conclusion, 4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide (CAS: 1951444-80-6) represents a versatile scaffold with significant potential in drug discovery. Its dual activity against carbonic anhydrases and inflammatory pathways positions it as a promising candidate for oncology and immunology applications. Future studies should focus on advancing its preclinical development and exploring its mechanisms of action in greater detail.

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